![molecular formula C25H34O2 B080394 Quingestanol CAS No. 10592-65-1](/img/structure/B80394.png)
Quingestanol
描述
炔诺酮环戊醚,也称为炔诺酮3-环戊基烯醇醚,是一种属于19-去甲睾酮类别的合成孕激素。它是一种炔诺酮的前药,从未作为独立药物上市。 其酰化衍生物,炔诺酮乙酸酯,已被用作药物 .
准备方法
合成路线和反应条件
炔诺酮环戊醚可以通过炔诺酮的醚化反应合成。 该过程涉及炔诺酮与环戊醇在酸性条件下反应,形成3-环戊基烯醇醚衍生物 .
工业生产方法
炔诺酮乙酸酯的工业生产涉及炔诺酮环戊醚的乙酰化反应。 该过程通常使用乙酸酐在吡啶等碱的存在下形成乙酸酯 .
化学反应分析
反应类型
炔诺酮环戊醚会发生多种类型的化学反应,包括:
氧化: 炔诺酮环戊醚可以被氧化形成各种氧化衍生物。
还原: 还原反应可以将炔诺酮环戊醚转化为相应的醇。
取代: 炔诺酮环戊醚可以发生取代反应,特别是在环戊基烯醇醚基团上。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 常用的还原剂包括氢化锂铝和硼氢化钠。
取代: 取代反应通常涉及卤化物或胺等亲核试剂,在碱性条件下进行。
主要产物
这些反应产生的主要产物包括炔诺酮环戊醚的各种氧化和还原衍生物,以及在环戊基烯醇醚基团上取代的化合物。
科学研究应用
Contraceptive Efficacy
Quingestanol acetate has been primarily evaluated for its effectiveness as a contraceptive agent. Several clinical trials have demonstrated its safety and efficacy in various populations.
Clinical Trials and Observations
- Postpartum Use :
-
Postcoital Contraception :
- In a broader investigation across Mexico, Chile, and Peru with 2,702 patients and 18,531 cycles of postcoital therapy using doses ranging from 750 to 800 mcg, the pregnancy rates varied significantly. The lowest rate was recorded at 0.6% in Mexico, while higher rates were observed in Chile and Peru .
- One-Month Oral Contraceptive Regimen :
Summary of Clinical Findings
Study Focus | Population Size | Dose (mcg) | Pregnancy Rate (%) | Amenorrhea Rate (%) |
---|---|---|---|---|
Postpartum Patients | 652 | 300 | 3.1 | 65 |
Postcoital Therapy | 2702 | 750-800 | 0.6 | N/A |
Monthly Regimen | 60 | Combined | 0 | N/A |
Metabolism and Pharmacokinetics
The metabolic pathways of this compound acetate are crucial for understanding its pharmacological profile.
Absorption and Bioavailability
Research indicates that this compound acetate is rapidly absorbed after oral administration, demonstrating high bioavailability. The initial metabolism occurs through two main pathways: deacylation to this compound and O-dealkylation to norethindrone acetate . These metabolites are subsequently converted to norethindrone, which is significant for its contraceptive action.
Implications for Drug Development
The metabolic profile suggests potential avenues for drug development and repurposing within the realm of reproductive health and beyond.
Case Studies and Research Insights
Several case studies further illustrate the applications of this compound in clinical settings:
- Longitudinal Study : A longitudinal study monitored women using this compound acetate as a contraceptive over several menstrual cycles. Results indicated consistent suppression of ovulation with minimal side effects reported.
- Combination Therapies : Investigations into combination therapies involving this compound with other hormonal agents have shown enhanced contraceptive effectiveness while maintaining patient safety profiles.
- Diverse Populations : Studies conducted across different demographics (e.g., postpartum women, women seeking postcoital contraception) highlight the versatility of this compound acetate in various clinical scenarios.
作用机制
炔诺酮环戊醚通过充当孕激素发挥作用,这意味着它模拟天然激素孕酮的作用。它与体内孕激素受体结合,导致基因表达发生变化,并调节生殖功能。 分子靶标包括孕激素受体,所涉及的途径与月经周期的调节和维持妊娠有关 .
相似化合物的比较
炔诺酮环戊醚类似于其他孕激素,例如炔诺酮、炔诺酮乙酸酯、炔雌醇二乙酸酯、炔诺孕酮和炔诺孕酮。炔诺酮环戊醚由于其环戊基烯醇醚基团而具有独特性,该基团提供了独特的药代动力学特性。 与一些类似物不同,炔诺酮乙酸酯不会储存在脂肪中,而且没有持续的作用时间 .
类似化合物列表
- 炔诺酮
- 炔诺酮乙酸酯
- 炔雌醇二乙酸酯
- 炔诺孕酮
- 炔诺孕酮
生物活性
Quingestanol, specifically in its acetate form (this compound acetate), is a synthetic progestin that exhibits significant biological activity, primarily as a contraceptive agent. This article explores its pharmacodynamics, clinical efficacy, metabolism, and associated case studies to provide a comprehensive understanding of its biological activity.
Overview of this compound
This compound acetate is derived from 19-nortestosterone and is chemically classified as a progestogen. It acts as an agonist of the progesterone receptor, which is crucial for various reproductive processes. Its molecular formula is with a molar mass of approximately 408.582 g/mol .
Key Characteristics:
- Drug Class: Progestin
- Administration Route: Oral
- Trade Names: Demovis, Pilomin, among others .
- Mechanism of Action: Primarily through agonistic activity on progesterone receptors, influencing ovulation and menstrual cycle regulation.
Pharmacodynamics
This compound exhibits a variety of biological activities:
- Progestational Activity: It effectively maintains pregnancy by promoting secretory changes in the endometrium.
- Contraceptive Efficacy: It inhibits ovulation and alters cervical mucus to prevent sperm penetration .
- Androgenic Activity: It possesses weak androgenic effects, which can influence secondary sexual characteristics .
Clinical Efficacy
A pivotal study conducted at Ramon Sarda Maternal and Children's Hospital in Buenos Aires involved 652 postpartum women who received a daily dose of 300 mcg of this compound acetate over an average of 9.6 cycles. The study reported:
- Pregnancy Rate: 3.1 pregnancies per 100 woman-years.
- Menstrual Cycle Effects: Amenorrhea in 65% of patients; intermenstrual bleeding in 35% .
- Side Effects: Minimal adverse effects were noted, with headaches being the most common (8%) .
Table 1: Summary of Clinical Findings on this compound Acetate
Parameter | Findings |
---|---|
Total Participants | 652 |
Average Treatment Duration | 9.6 cycles |
Pregnancy Rate | 3.1 pregnancies/100 woman-years |
Amenorrhea Rate | 65% |
Intermenstrual Bleeding | 35% |
Major Side Effects | Headaches (8%) |
Metabolism and Biotransformation
Research indicates that this compound acetate is rapidly absorbed with high bioavailability upon oral administration. The metabolism involves two primary pathways:
- Deacylation to this compound
- O-dealkylation to Norethindrone Acetate
Both metabolites are further converted to norethindrone, contributing to the drug's pharmacological effects .
Case Studies and Research Findings
Several studies have highlighted the effectiveness and safety profile of this compound:
- Contraceptive Mechanism Study: A study involving five ovulating women demonstrated that this compound acetate significantly suppressed ovulation and altered hormonal profiles, confirming its contraceptive mechanism .
- Long-term Use Observations: In long-term studies, this compound was found to be effective in preventing pregnancy with minimal side effects over extended periods .
Table 2: Case Study Highlights
Study Type | Key Findings |
---|---|
Clinical Trial (Postpartum) | Safe and effective; low pregnancy rates |
Mechanism Study | Suppressed ovulation; altered hormonal profiles |
Long-term Efficacy | High continuation rates; minimal side effects |
属性
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O2/c1-3-25(26)15-13-23-22-10-8-17-16-19(27-18-6-4-5-7-18)9-11-20(17)21(22)12-14-24(23,25)2/h1,8,16,18,20-23,26H,4-7,9-15H2,2H3/t20-,21+,22+,23-,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJFRMOEZQQSAX-AIOSZGMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4CCC(=CC4=CCC3C1CCC2(C#C)O)OC5CCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]4CCC(=CC4=CC[C@H]3[C@@H]1CC[C@]2(C#C)O)OC5CCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80147422 | |
Record name | Quingestanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80147422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10592-65-1 | |
Record name | Quingestanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10592-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quingestanol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010592651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quingestanol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13685 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Quingestanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80147422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quingestanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.078 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUINGESTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A635076CE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。